Reboxetine
描述
属性
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGYUDMJHNJBX-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048257, DTXSID401315414 | |
| Record name | Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility: greater than 5 mg/mL in water /Mesylate/ | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
71620-89-8, 105017-38-7, 98769-81-4 | |
| Record name | Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-171 °C (Mesylate salt), 170-171 °C | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
准备方法
瑞波西汀是通过一系列化学反应合成的,这些反应涉及形成其关键中间体 2-(2-乙氧基苯氧基)乙胺。合成路线通常涉及以下步骤:
形成 2-(2-乙氧基苯氧基)乙胺: 该中间体是通过在碱存在下使 2-乙氧基苯酚与环氧乙烷反应制备的。
化学反应分析
瑞波西汀会经历各种化学反应,包括:
这些反应中常用的试剂和条件包括用于伏安分析的布里顿-罗宾逊通用缓冲液 . 这些反应形成的主要产物包括瑞波西汀的氧化和还原形式 .
科学研究应用
瑞波西汀具有广泛的科学研究应用,包括:
化学: 用于电化学研究以了解其氧化还原行为.
生物学: 研究其对大脑中去甲肾上腺素水平的影响.
医学: 主要用作抗抑郁药,用于治疗重度抑郁症.
工业: 用于制药行业生产抗抑郁药物.
作用机制
瑞波西汀通过选择性抑制去甲肾上腺素的再摄取发挥作用。它与去甲肾上腺素转运蛋白结合,阻止去甲肾上腺素再摄取到突触前神经元。 这导致突触间隙中去甲肾上腺素浓度升高,增强神经传递并缓解抑郁症状 . 瑞波西汀对 5-羟色胺或多巴胺的再摄取没有明显影响 .
相似化合物的比较
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Reboxetine’s selectivity for NET distinguishes it from other antidepressants:
- SSRIs (e.g., Fluoxetine, Sertraline): SSRIs selectively inhibit serotonin (5-HT) reuptake. This compound, in contrast, has negligible serotonergic activity, which may explain its weaker efficacy in broad MDD populations but superior outcomes in patients with noradrenergic dysfunction .
- SNRIs (e.g., Venlafaxine) : SNRIs inhibit both 5-HT and NE reuptake. While venlafaxine shows broader efficacy, this compound’s pure NE focus may benefit patients with fatigue or psychomotor retardation .
- TCAs (e.g., Amitriptyline): TCAs non-selectively inhibit 5-HT, NE, and dopamine reuptake but also block muscarinic and histaminergic receptors, causing sedation and anticholinergic effects. This compound’s tolerability profile is superior .
- Other NRIs (e.g., Atomoxetine) : Both inhibit NET, but atomoxetine is approved for ADHD. This compound’s (S,S)-enantiomer exhibits higher NET affinity (pKi = 8.99 in rats; 8.40 in humans) and selectivity (>5,000-fold over 5-HT transporters) compared to atomoxetine .
Clinical Efficacy
- This compound vs. Fluoxetine : In a double-blind trial, this compound and fluoxetine showed comparable overall efficacy (mean HAM-D reduction: ~50%), but this compound outperformed fluoxetine in severe MDD (HAM-D ≥25) and improved motivation/self-perception .
- This compound vs. Sertraline : this compound achieved higher remission rates (HAM-D ≤7: 68% vs. 45%) at 11 weeks, though side effects (dry mouth, sweating) were more frequent .
Pharmacokinetic and Metabolic Differences
| Parameter | This compound | Atomoxetine | Amitriptyline |
|---|---|---|---|
| Half-Life (h) | 12.5 (humans) | 5.2 (adults) | 21–25 |
| Metabolism | CYP3A4 | CYP2D6 | CYP2C19/2D6 |
| Key Metabolites | O-deethylated | 4-Hydroxy | Nortriptyline |
This compound’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to CYP2D6 substrates like atomoxetine .
Adverse Effects and Tolerability
- This compound : Insomnia (18%), dry mouth (12%), and sweating (9%) are common but typically mild . Unlike SSRIs, it lacks sexual dysfunction .
- SSRIs/SNRIs : Nausea (25–30%) and diarrhea (10–15%) are prevalent .
- TCAs : Sedation (40%), weight gain (20%), and constipation (15%) limit utility .
Translational and Species-Specific Effects
This compound’s effects vary across species:
- In humans, it disrupts sensory gating (P50 suppression) when combined with haloperidol, but this effect is absent in rats .
生物活性
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. Its biological activity involves modulating neurotransmitter systems, particularly norepinephrine (NE) and serotonin (5-HT), which are critical in mood regulation. This article delves into the pharmacodynamics, clinical efficacy, and emerging research on the biological effects of this compound.
This compound acts by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability and enhancing noradrenergic transmission. This mechanism is pivotal for its antidepressant effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin, this compound's focus on norepinephrine offers a different therapeutic profile.
Norepinephrine and Dopamine Levels
Research indicates that this compound significantly increases extracellular levels of norepinephrine and dopamine in the frontal cortex. A study demonstrated that chronic administration of this compound (10 mg/kg/day) raised extracellular NE levels from 15.0 ± 1.3 fmol/15 μl to 64.7 ± 5.6 fmol/15 μl, a fourfold increase compared to control groups . Additionally, acute doses resulted in an 83% increase in extracellular dopamine levels, indicating a robust impact on dopaminergic activity as well .
Clinical Efficacy
This compound has been evaluated in various clinical settings for its efficacy in treating depression. A preliminary report indicated that 56% of patients showed significant improvement in depressive symptoms after treatment with this compound . However, it has been noted that response rates for this compound are lower compared to SSRIs, with a meta-analysis revealing that it was inferior to SSRIs regarding remission and response rates .
Efficacy vs. Placebo and SSRIs
A comprehensive analysis comparing this compound to placebo and SSRIs highlighted several key findings:
| Comparison | Odds Ratio (95% CI) |
|---|---|
| This compound vs. Placebo | Remission: 2.51 (1.49-4.25) |
| Response: 2.47 (1.49-4.11) | |
| This compound vs. SSRIs | Remission: 0.98 (0.68-1.40) |
| Response: 0.95 (0.66-1.38) |
These findings suggest that while this compound may provide some benefit over placebo, it does not perform as well as SSRIs in terms of overall efficacy .
Adverse Effects and Safety Profile
Despite its therapeutic potential, concerns have been raised regarding the safety and tolerability of this compound. Studies indicate higher dropout rates due to adverse effects compared to SSRIs . The overall safety profile suggests caution, especially considering publication bias where positive outcomes were more frequently reported than negative ones .
Emerging Research
Recent studies have explored additional biological activities of this compound beyond its antidepressant effects:
- Anti-Candidal Activity : this compound has shown potential as an anti-fungal agent against Candida species, indicating broader applications in pharmacotherapy .
- Impact on Sleep Apnea : Research has suggested that this compound may reduce the severity of obstructive sleep apnea, providing insights into its effects on respiratory function during sleep .
常见问题
Basic Research Questions
Q. What are the standard methodologies for assessing Reboxetine’s efficacy in randomized controlled trials (RCTs)?
- RCTs evaluating this compound typically employ double-blind designs with placebo or active comparators (e.g., SSRIs). Primary outcomes include remission and response rates (HAMD-17 or similar scales), while harm outcomes track adverse events and withdrawal rates . Standard protocols require rigorous randomization, blinding, and intention-to-treat analysis to minimize bias. However, reliance on published data alone may overestimate efficacy due to selective reporting .
Q. How should researchers structure a PICOT framework for this compound studies?
- A PICOT approach (Population, Intervention, Comparison, Outcome, Time) ensures methodological clarity. For example:
- Population : Adults diagnosed with major depressive disorder (MDD).
- Intervention : this compound (4–8 mg/day).
- Comparison : Placebo or SSRIs (e.g., fluoxetine, paroxetine).
- Outcome : Remission rate (HAMD-17 ≤7) at 6–8 weeks.
- Time : Acute-phase trials (≥6 weeks) .
Q. What are the key requirements for experimental reproducibility in this compound trials?
- Detailed documentation of dosing regimens, patient inclusion/exclusion criteria, and outcome measurement tools (e.g., HAMD-17) is critical. New compounds must be characterized with spectral data (NMR, HPLC) and purity assessments. Known compounds require literature citations for synthesis protocols .
Advanced Research Questions
Q. How can meta-analyses address publication bias in this compound research?
- Publication bias arises when positive outcomes are overrepresented. Researchers should:
- Include unpublished data (e.g., Clinical Study Reports, regulatory documents) to reduce bias.
- Use funnel plots and Egger’s regression to detect asymmetry in published vs. unpublished datasets.
- Conduct sensitivity analyses to assess robustness (e.g., excluding small or outlier studies) .
Q. What methodological adjustments are needed when analyzing this compound trials with heterogeneous settings (e.g., inpatient vs. outpatient)?
- Stratify analyses by setting to account for effect modifiers. For instance, inpatient trials may show inflated response rates due to controlled environments, whereas outpatient trials reflect real-world variability. Meta-regression can quantify the influence of setting on outcomes .
- Evidence: A sensitivity analysis excluding inpatient trials eliminated this compound’s apparent superiority to placebo (OR 1.24 → 1.05, P=0.796) .
Q. How should researchers reconcile contradictions between this compound’s efficacy in published vs. unpublished data?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Access regulatory archives (e.g., EMA, FDA) and manufacturer databases for unpublished data.
- Novel : Highlight discrepancies to advocate for mandatory trial registration.
- Example: Published data overestimated this compound’s benefit by 115% vs. placebo and underestimated harm outcomes like withdrawal rates .
Q. What statistical approaches are recommended for handling intention-to-treat (ITT) violations in this compound trials?
- Use worst-case analysis for missing data (e.g., assuming non-responders dropped out due to adverse events). For example, a trial violating ITT principles showed this compound’s inferiority to citalopram vanished in worst-case scenarios (OR 0.51 → non-significant) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
